An In-Depth Technical Guide to Setoglaucine (NSC 83193) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Setoglaucine (NSC 83193) for Researchers and Drug Development Professionals
Abstract
Setoglaucine, also identified by its National Cancer Institute designation NSC 83193, is a cationic triarylmethane dye.[1] While historically utilized as a basic dye for the staining of DNA in biological research, its broader pharmacological potential remains largely unexplored in publicly accessible literature. This technical guide provides a comprehensive overview of Setoglaucine's chemical properties, its primary application as a DNA stain, and an analysis of available biological activity data. This document is intended to serve as a foundational resource for researchers in cell biology, histology, and drug discovery who may encounter or consider utilizing this compound. We will delve into its chemical characteristics, provide guidance on its use in laboratory settings, and discuss the implications of its known biological interactions.
Chemical Identity and Properties
Setoglaucine is a synthetic organic compound characterized by a central carbon atom bonded to three aromatic rings. Its cationic nature facilitates its interaction with negatively charged biomolecules such as DNA.
Chemical Structure and Nomenclature
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IUPAC Name: (4-((2-Chlorophenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride[1]
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Synonyms: Basic Blue 1, Brilliant Basic Cyanine, Primocyanine 6GX, Rhoduline Blue, NSC 83193[1]
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CAS Number: 3521-06-0 (chloride salt)
Physicochemical Properties
A thorough understanding of Setoglaucine's physicochemical properties is essential for its effective application in research, from stock solution preparation to experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄Cl₂N₂ | [1] |
| Molecular Weight | 399.36 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO and ethanol. Solubility in aqueous solutions like PBS may be limited and can lead to precipitation, especially when diluting from a high-concentration DMSO stock. It is advisable to test solubility in the specific buffer system to be used. | [2][3][4] |
| Purity | Typically >90% for research-grade material. |
Spectral Characteristics
Synthesis of Setoglaucine
Setoglaucine belongs to the triarylmethane class of dyes. The synthesis of these dyes typically involves electrophilic aromatic substitution reactions. While a specific, detailed synthesis protocol for Setoglaucine is not widely published, a general synthetic strategy for this class of compounds can be described.
General Synthetic Approach for Triarylmethane Dyes
The synthesis of triarylmethane dyes often involves the condensation of an aromatic aldehyde or ketone with two equivalents of an electron-rich aromatic compound, such as N,N-dimethylaniline, in the presence of a dehydrating agent or a Lewis acid catalyst.
Caption: Generalized synthetic pathway for triarylmethane dyes.
In the case of Setoglaucine, the synthesis would likely involve the reaction of 2-chlorobenzaldehyde with two equivalents of N,N-dimethylaniline to form a leuco (colorless) intermediate. This intermediate is then oxidized to yield the final colored Setoglaucine dye. The oxidation step can be achieved using a variety of oxidizing agents.
Biological Activity and Cytotoxicity
While primarily documented as a DNA stain, any compound that interacts with cellular components warrants an investigation into its biological activity and potential cytotoxicity.
Mechanism of Action as a DNA Stain
Setoglaucine's utility as a DNA stain stems from its chemical structure. As a cationic molecule, it is electrostatically attracted to the negatively charged phosphate backbone of DNA. The planar aromatic rings of the triarylmethane structure can then intercalate between the base pairs of the DNA double helix.[] This binding event is often accompanied by a significant increase in the fluorescence quantum yield of the dye, allowing for the visualization of DNA.
Caption: Mechanism of Setoglaucine as a DNA stain.
NCI-60 Human Tumor Cell Line Screening Data for NSC 83193
To investigate potential anticancer activity, the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) has screened thousands of compounds against a panel of 60 human cancer cell lines (NCI-60).[1][6] Setoglaucine is listed in this database under the identifier NSC 83193.
An analysis of the publicly available NCI-60 screening data for NSC 83193 did not reveal significant and selective growth inhibition or cytotoxic activity against the tested human tumor cell lines at the concentrations used in the screen. This suggests that under the conditions of the NCI-60 screen, Setoglaucine does not exhibit potent, broad-spectrum anticancer activity. However, it is important to note that the absence of activity in this screen does not entirely preclude biological activity in other contexts or at higher concentrations.
Experimental Protocols
The primary application of Setoglaucine is in the staining of nucleic acids for visualization by microscopy.
Protocol for Staining DNA in Fixed Cells for Fluorescence Microscopy
Materials:
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Fixed cells on coverslips or in a multi-well plate
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Phosphate-buffered saline (PBS)
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Setoglaucine stock solution (e.g., 1 mM in DMSO)
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Mounting medium
Procedure:
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Cell Preparation: Grow and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
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Permeabilization (Optional): If targeting nuclear DNA in cells with intact membranes after fixation, permeabilize with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Staining:
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Prepare a working solution of Setoglaucine by diluting the stock solution in PBS. A starting concentration range of 1-10 µM is recommended for initial optimization.
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Incubate the cells with the Setoglaucine working solution for 15-30 minutes at room temperature, protected from light.
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Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
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Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For multi-well plates, add fresh PBS or imaging buffer to the wells.
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Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filter sets. Based on the spectral properties of similar dyes, excitation in the green to orange range (e.g., 540-580 nm) and emission in the orange to red range (e.g., 590-650 nm) would be a reasonable starting point for filter selection.
Caption: Workflow for DNA staining with Setoglaucine.
Considerations for Use and Alternatives
Photostability
A critical consideration for any fluorophore is its photostability, or resistance to photobleaching upon exposure to excitation light. Triarylmethane dyes are known to be susceptible to photooxidation, which can lead to a decrease in fluorescence intensity and a potential shift in the emission spectrum.[7][8][9] Researchers using Setoglaucine for prolonged imaging experiments should be mindful of this and employ strategies to minimize photobleaching, such as using the lowest possible excitation power, limiting exposure times, and using antifade mounting media.
Advantages and Disadvantages
Advantages:
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As a basic dye, it offers a straightforward method for staining DNA.
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Its cationic nature provides specificity for negatively charged nucleic acids.
Disadvantages:
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Limited characterization of its spectral properties and quantum yield.
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Potential for lower photostability compared to more modern DNA stains.
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Lack of extensive data on its biological activity and cytotoxicity could be a concern in live-cell imaging applications.
Alternatives to Setoglaucine
A wide array of DNA stains with well-characterized properties and improved performance are commercially available. The choice of an alternative will depend on the specific application, available microscope filter sets, and whether live- or fixed-cell imaging is being performed.
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For Fixed-Cell Imaging: DAPI and Hoechst stains are classic, highly specific DNA minor groove binders that fluoresce brightly in the blue region of the spectrum. Propidium iodide is a red-fluorescent intercalating agent that is commonly used to identify dead cells but can also be used to stain the nuclei of fixed and permeabilized cells.
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For Live-Cell Imaging: Hoechst 33342 is cell-permeant and can be used to stain the nuclei of living cells. A variety of other cell-permeant DNA stains with different spectral properties are also available.
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For Gel Electrophoresis: While Setoglaucine is not typically used for this application, alternatives to the traditional ethidium bromide include SYBR Safe, GelRed, and GelGreen, which offer improved safety profiles.[10]
Conclusion
Setoglaucine (NSC 83193) is a triarylmethane dye with a primary and well-documented application as a DNA stain for microscopy. Its chemical properties, including its cationic nature and planar aromatic structure, facilitate its binding to DNA and subsequent fluorescence. While screening data from the NCI-60 panel does not indicate significant anticancer activity, its potential for other biological interactions cannot be entirely dismissed without further investigation. For researchers considering the use of Setoglaucine, it is essential to be aware of its potential for photobleaching and the availability of numerous alternative DNA stains with more extensively characterized and often superior properties. This guide provides a foundational understanding of Setoglaucine to aid in its appropriate use and to inform the selection of more optimal tools when necessary.
References
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- Belov, V. N., et al. (2018).
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- Gerasov, A. O., et al. (2016). Aziridinyl Fluorophores Demonstrate Bright Fluorescence and Superior Photostability by Effectively Inhibiting Twisted Intramolecular Charge Transfer. Journal of the American Chemical Society, 138(32), 10148–10154.
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- ResearchGate. (n.d.). Why some drugs can dissolve in PBS(pH 7.4) instead of distilled water(pH 7.4)?.
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